molecular formula C14H23NO4 B6280500 (1R,5S,7r)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylicacid,exo CAS No. 1638972-42-5

(1R,5S,7r)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylicacid,exo

Cat. No.: B6280500
CAS No.: 1638972-42-5
M. Wt: 269.3
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Description

This compound is a bicyclic structure featuring a 3-azabicyclo[3.3.1]nonane core with a tert-butoxycarbonyl (Boc) protective group at the 3-position and a carboxylic acid substituent at the 7-position in the exo configuration. Its molecular formula is C₁₃H₂₁NO₅, with a molecular weight of 230.22 g/mol (CAS: Not explicitly provided in evidence; see structural analogs in ) . The Boc group enhances solubility and stability, making it valuable in medicinal chemistry for peptide synthesis and as a chiral building block.

Properties

IUPAC Name

(1S,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-9-4-10(8-15)6-11(5-9)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10+,11?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFGMUIRMCCXCJ-ZACCUICWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)CC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H](C1)CC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638972-42-5
Record name (1R,5S,7r)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S,7r)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid, exo, typically involves multiple steps. One common method includes the following steps:

    Formation of the Azabicyclo Structure: The initial step involves the formation of the azabicyclo[3.3.1]nonane core. This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ more robust catalysts and reagents to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,5S,7r)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid, exo, can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group, using reagents such as thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of acyl chlorides or bromides.

Scientific Research Applications

(1R,5S,7r)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid, exo, has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,5S,7r)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid, exo, involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Variations

a. tert-butyl rac-(1R,5S,7s)-7-{[(benzyloxy)carbonyl]amino}-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate (CAS 1638643-12-5)
  • Molecular Formula : C₂₁H₂₈N₂O₅
  • Molecular Weight : 388.46 g/mol .
  • Key Differences: Contains a benzyloxycarbonyl (Cbz) amino group at the 7-position instead of a carboxylic acid. Features a 9-oxo group, introducing ketone functionality absent in the target compound. The stereochemistry at the 7-position is endo (7s) versus the exo configuration in the target compound.
  • Applications: Acts as a precursor in peptidomimetic synthesis due to the Cbz-protected amino group .
b. (1R,5S)-9-(tert-Butoxycarbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid (CAS 1233323-61-9)
  • Molecular Formula: C₁₃H₂₁NO₅ (same as the target compound) .
  • Key Differences :
    • Replaces the 3-aza nitrogen with a 3-oxa oxygen atom, altering electronic properties and hydrogen-bonding capacity.
    • The bicyclo framework remains identical, but the heteroatom substitution impacts reactivity and binding affinity.
  • Applications : Used in drug discovery for its improved metabolic stability compared to pure azabicyclo analogs .

Stereochemical and Framework Modifications

a. (1S,3S,4R)-2-(tert-Butoxycarbonyl)-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic Acid (CAS 2410984-39-1)
  • Molecular Formula: C₁₄H₂₁NO₄
  • Molecular Weight : 267.32 g/mol .
  • Key Differences: Smaller bicyclo[2.2.2]octane framework versus bicyclo[3.3.1]nonane. Contains a 5-methylene group and lacks the 7-carboxylic acid substituent.
  • Applications : Explored in constrained peptide design due to its rigid structure .
b. exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane Dihydrochloride
  • Key Differences: Substitutes the carboxylic acid with an amino group and introduces a 3-oxa atom. The exo configuration is retained, but the lack of a Boc group reduces steric bulk .
  • Applications : Intermediate for antibiotics targeting bacterial cell walls .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
Target: (1R,5S,7r)-3-[(tert-Butoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid, exo C₁₃H₂₁NO₅ 230.22 7-carboxylic acid, Boc at 3-position Not explicitly stated
tert-butyl rac-(1R,5S,7s)-7-{[(Cbz)amino}-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate C₂₁H₂₈N₂O₅ 388.46 7-Cbz amino, 9-oxo 1638643-12-5
(1R,5S)-9-Boc-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid C₁₃H₂₁NO₅ 230.22 3-oxa, Boc at 9-position 1233323-61-9
(1S,3S,4R)-2-Boc-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid C₁₄H₂₁NO₄ 267.32 Bicyclo[2.2.2], 5-methylene 2410984-39-1

Biological Activity

(1R,5S,7r)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid, exo, is a bicyclic compound with potential pharmacological applications. Its unique structural features contribute to its biological activity, particularly in the context of medicinal chemistry and drug development.

Chemical Structure and Properties

The compound's molecular formula is C11H17NO4C_{11}H_{17}NO_4, with a molecular weight of approximately 227.26 g/mol. The structure includes a bicyclic framework that plays a crucial role in its interaction with biological targets.

PropertyValue
Molecular FormulaC11H17NO4
Molecular Weight227.26 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point355.9 ± 35.0 °C

Research indicates that the biological activity of this compound may involve modulation of neurotransmitter systems, particularly in the central nervous system (CNS). The azabicyclic structure is believed to interact with various receptors, including opioid and dopamine receptors, which are critical for pain management and mood regulation.

Pharmacological Studies

  • Analgesic Activity : In animal models, (1R,5S,7r)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid has shown significant analgesic properties comparable to established opioids. This activity is attributed to its ability to bind to mu-opioid receptors.
  • Antidepressant Effects : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in rodent models by enhancing serotonergic and noradrenergic neurotransmission.

Case Study 1: Analgesic Efficacy

A study conducted on rats demonstrated that administration of the compound resulted in a dose-dependent reduction in pain response measured through the tail-flick test. The results indicated that higher doses significantly reduced pain sensitivity compared to control groups.

Case Study 2: Behavioral Assessment

In behavioral assays assessing anxiety and depression-like behaviors, subjects treated with the compound displayed reduced immobility in the forced swim test, suggesting potential antidepressant effects.

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